molecular formula C18H14N4O2 B3720382 6-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

6-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3720382
M. Wt: 318.3 g/mol
InChI Key: WMHWWJGWNQYWFG-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidin-4-one derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 . Pyrimidines are found throughout nature in various forms and have considerable chemical significance and biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves multistep processes . For example, one method involves the condensation of certain compounds with active methylene groups in thiobarbituric acid derivatives . The exact synthesis process can vary depending on the specific substituents on the pyrazolo[3,4-d]pyrimidin-4-one core .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be quite complex due to the presence of multiple rings and substituents . The exact structure will depend on the specific substituents present .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidin-4-one derivatives can be quite diverse, depending on the specific substituents present . These reactions often involve the formation or breaking of bonds in the pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives can vary widely depending on their specific structure . These properties can include solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidin-4-one derivatives can vary depending on their specific structure and the biological target . Some derivatives have been found to inhibit certain enzymes, leading to effects such as cell cycle arrest and induction of apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with pyrazolo[3,4-d]pyrimidin-4-one derivatives can vary depending on their specific structure. Some derivatives may have potential therapeutic uses, but they could also have toxic effects, particularly at high doses or with long-term use .

Future Directions

Future research on pyrazolo[3,4-d]pyrimidin-4-one derivatives could involve the synthesis of new derivatives with different substituents, in order to explore their potential biological activities . Additionally, further studies could be conducted to better understand the mechanisms of action of these compounds .

Properties

IUPAC Name

6-(4-methoxyphenyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-24-14-9-7-12(8-10-14)16-20-17-15(18(23)21-16)11-19-22(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHWWJGWNQYWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
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6-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
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6-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
6-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
6-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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